![molecular formula C12H11N3O B2687946 7-Methyl-2-(5-methyl-4-isoxazolyl)imidazo[1,2-a]pyridine CAS No. 478245-87-3](/img/structure/B2687946.png)
7-Methyl-2-(5-methyl-4-isoxazolyl)imidazo[1,2-a]pyridine
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Description
7-Methyl-2-(5-methyl-4-isoxazolyl)imidazo[1,2-a]pyridine is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound is known for its ability to selectively target specific cellular pathways, making it a promising candidate for the development of new drugs.
Scientific Research Applications
Synthesis Techniques
Innovations in synthesis methods for imidazo[1,2-a]pyridines, including "7-Methyl-2-(5-methyl-4-isoxazolyl)imidazo[1,2-a]pyridine," have been documented, highlighting aqueous and silver-catalyzed aminooxygenation techniques. These methods provide efficient routes to synthesize methylimidazo[1,2-a]pyridines and related compounds without the need for deliberate catalyst addition, showcasing the versatility and adaptability of synthesis approaches in creating this class of compounds (Darapaneni Chandra Mohan et al., 2013).
Therapeutic Applications
Imidazo[1,2-a]pyridines, by extension, including derivatives such as "7-Methyl-2-(5-methyl-4-isoxazolyl)imidazo[1,2-a]pyridine," are recognized for their broad therapeutic potential. These compounds exhibit a wide range of biological activities, including anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, antiviral, antidiabetic, and insecticidal activities. This diversity underscores the scaffold's significance in medicinal chemistry for the development of new therapeutic agents (A. Deep et al., 2016).
Pharmacological Insights
Recent research into the pharmacological applications of imidazo[1,2-a]pyridines has provided valuable insights into the potential of compounds like "7-Methyl-2-(5-methyl-4-isoxazolyl)imidazo[1,2-a]pyridine." Studies have identified various analogues of imidazo[1,2-a]pyridine that serve as enzyme inhibitors, receptor ligands, and anti-infectious agents, offering a glimpse into the compound's versatile pharmacological profiles (C. Enguehard-Gueiffier & A. Gueiffier, 2007).
Chemical Structure and Properties
Research into the molecular structures and vibrational energy levels of methyl-derivatives of imidazo[1,2-a]pyridine has shed light on the structural and electronic characteristics that may underlie the biological activity of compounds like "7-Methyl-2-(5-methyl-4-isoxazolyl)imidazo[1,2-a]pyridine." These studies utilize quantum chemical calculations and X-ray diffraction to provide detailed insights into the compounds' molecular frameworks (L. Dymińska et al., 2011).
Fluorescent Properties and Potential Applications
The fluorescent properties of imidazo[1,2-a]pyridine-based compounds, including the possibility of derivatives like "7-Methyl-2-(5-methyl-4-isoxazolyl)imidazo[1,2-a]pyridine," have been explored for potential applications in sensing and optoelectronics. Studies reveal that substituent effects significantly influence the fluorescent characteristics of these compounds, opening avenues for their use in novel fluorescent organic materials (H. Tomoda et al., 1999).
properties
IUPAC Name |
5-methyl-4-(7-methylimidazo[1,2-a]pyridin-2-yl)-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c1-8-3-4-15-7-11(14-12(15)5-8)10-6-13-16-9(10)2/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFOLLJDHPQGEIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)C3=C(ON=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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